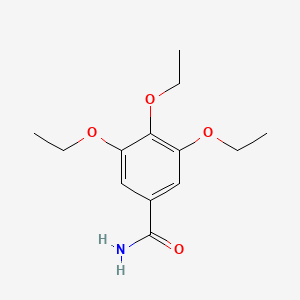![molecular formula C21H24N2O3 B3896417 N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-3-methylbenzamide](/img/structure/B3896417.png)
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-3-methylbenzamide
説明
N-[1-(1-azepanylcarbonyl)-2-(2-furyl)vinyl]-3-methylbenzamide, commonly known as AM251, is a potent and selective antagonist of the cannabinoid CB1 receptor. The CB1 receptor is one of the two main cannabinoid receptors in the human body, and it plays a crucial role in regulating a variety of physiological processes, including appetite, pain perception, and mood. AM251 has been widely used in scientific research to investigate the function of the CB1 receptor and to develop new treatments for various medical conditions.
作用機序
AM251 works by binding to the CB1 receptor and blocking its activity. The CB1 receptor is located in various parts of the brain and body, and it plays a crucial role in regulating the release of neurotransmitters and other signaling molecules. By blocking the CB1 receptor, AM251 reduces the activity of the endocannabinoid system, which in turn affects various physiological processes.
Biochemical and Physiological Effects:
AM251 has been shown to have a variety of biochemical and physiological effects. For example, research has shown that AM251 can reduce food intake and body weight by blocking the CB1 receptor in the brain. AM251 has also been shown to reduce pain perception by blocking the CB1 receptor in the spinal cord. Additionally, AM251 has been shown to have anti-inflammatory and neuroprotective effects.
実験室実験の利点と制限
AM251 has several advantages as a research tool. It is a highly selective antagonist of the CB1 receptor, which means that it does not affect other receptors in the body. This allows researchers to study the specific effects of CB1 receptor blockade without interference from other receptors. However, there are also some limitations to using AM251 in lab experiments. For example, it has a relatively short half-life, which means that its effects may be short-lived. Additionally, it can be difficult to administer AM251 to animals in a controlled and consistent manner.
将来の方向性
There are several future directions for research on AM251 and the CB1 receptor. One area of interest is the development of new drugs that target the CB1 receptor for the treatment of various medical conditions. Another area of interest is the study of the CB1 receptor in different parts of the body, such as the immune system and the gastrointestinal tract. Additionally, research is ongoing to better understand the role of the endocannabinoid system in various physiological processes and to develop new therapies based on this knowledge.
科学的研究の応用
AM251 has been widely used in scientific research to investigate the function of the CB1 receptor and to develop new treatments for various medical conditions. For example, research has shown that AM251 can be used to treat obesity by blocking the CB1 receptor, which reduces appetite and promotes weight loss. AM251 has also been used to treat neuropathic pain, anxiety, and depression.
特性
IUPAC Name |
N-[(Z)-3-(azepan-1-yl)-1-(furan-2-yl)-3-oxoprop-1-en-2-yl]-3-methylbenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-16-8-6-9-17(14-16)20(24)22-19(15-18-10-7-13-26-18)21(25)23-11-4-2-3-5-12-23/h6-10,13-15H,2-5,11-12H2,1H3,(H,22,24)/b19-15- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWQDHUFCLJATGB-CYVLTUHYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC(=CC2=CC=CO2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)C(=O)N/C(=C\C2=CC=CO2)/C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
50.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49727167 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![3,5-dimethyl-1-[(2-naphthyloxy)acetyl]-1H-pyrazole](/img/structure/B3896341.png)
![5-amino-3-[2-(3-bromo-5-ethoxy-4-methoxyphenyl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3896356.png)
![1-(2-fluorobenzyl)-N-methyl-N-[(3-methyl-1H-indol-2-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B3896362.png)


![2-cyano-3-[4-(dimethylamino)phenyl]-N-(1-phenylethyl)acrylamide](/img/structure/B3896371.png)
![ethyl 4-{[2-(benzoylamino)-3-(3-nitrophenyl)acryloyl]amino}benzoate](/img/structure/B3896372.png)

![3-{3-(4-chlorophenyl)-4-[(3-methyl-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile](/img/structure/B3896387.png)
![{[5-(4-hydroxybenzyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B3896396.png)
![3-methyl-N-{4-[3-(4-pyridinyl)acryloyl]phenyl}benzamide](/img/structure/B3896397.png)
![3-{[(1-{[3-(2,4-dimethoxyphenyl)-1H-pyrazol-4-yl]methyl}-3-piperidinyl)oxy]methyl}pyridine](/img/structure/B3896409.png)
![N-{2-[(4-bromobenzyl)thio]ethyl}-4-methylbenzenesulfonamide](/img/structure/B3896420.png)